molecular formula C4H7O2- B1204436 Butyrate CAS No. 461-55-2

Butyrate

Cat. No.: B1204436
CAS No.: 461-55-2
M. Wt: 87.1 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-M
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Description

Butyrate is a short-chain fatty acid anion that is the conjugate base of butyric acid, obtained by deprotonation of the carboxy group. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, a metabolite and a human metabolite. It is a conjugate base of a butyric acid.
Derivatives of BUTYRIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxypropane structure.

Properties

CAS No.

461-55-2

Molecular Formula

C4H7O2-

Molecular Weight

87.1 g/mol

IUPAC Name

butanoate

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1

InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-M

SMILES

CCCC(=O)[O-]

Canonical SMILES

CCCC(=O)[O-]

Key on ui other cas no.

461-55-2

Synonyms

Acids, Butanoic
Acids, Butyric
Butanoic Acids
Butyrate
Butyrates
Butyric Acids
n Butyrate
n-Butyrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene sulfonic acid and methane sulfonic acid are preferred. The boiling points of propylene glycol monomethyl ether iso-butyrate and n-butyrate obtained according to the present application are 167.2° C. and 180.5° C., respectively, while other reactants and products having respective boiling point of 120° C. for PGM, 154.4° C. for iso-butyric acid, 164° C. for n-butyric acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effect achieved by the process according to the present invention.
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Synthesis routes and methods II

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
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vinyl ester
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80 mg
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vinyl ester
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0.4 mL
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pivalates
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Synthesis routes and methods III

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 g) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
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vinyl ester
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Intermediate B
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vinyl ester
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0.4 mL
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pivalates
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Synthesis routes and methods IV

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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anhydrides
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halides
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Synthesis routes and methods V

Procedure details

FIG. 9 shows the fermentation kinetics of AckKO(pMAD22) with mannitol as the substrate in serum bottles. Higher butanol titer (˜16 g/L vs. 10 g/L) and yield (˜30.6% vs. 27% w/w) were obtained with lower acetate and butyrate production (˜1.0 g/L vs.>5 g/L) when the more reduced substrate (mannitol vs. glucose) was used in the fermentation. When the fermentation was carried out in a bioreactor with pH controlled at ˜6.0 in a rich medium with mannitol as the substrate, ˜20.5 g/L of butanol was produced in ˜60 hours with a butanol yield of ˜33% (w/w) and productivity of 0.32 g/L/h.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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